
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
概要
説明
準備方法
合成経路および反応条件: デヒドロニフェジピンは、ニフェジピンの酸化生物変換によって合成されます。 このプロセスは、シトクロムP450酵素、特にCYP3A4およびCYP3A5の作用を伴います . 反応条件は通常、これらの酵素の存在と、酸化プロセスを促進するために適切な補因子を必要とします。
工業的生産方法: デヒドロニフェジピンの工業的生産は、その実験室合成と同様の原理に従います。このプロセスは、特定の条件下でのニフェジピンの制御された酸化を伴い、デヒドロニフェジピンへの効率的な変換を保証します。 これには、必要な酵素と補因子を備えたバイオリアクターを使用し、製品の収量と純度を最適化することが含まれる場合があります .
化学反応の分析
反応の種類: デヒドロニフェジピンは、主に酸化反応を受けます。 この化合物は、ニフェジピンの酸化代謝によって形成され、分子への酸素原子の付加を伴います .
一般的な試薬と条件: デヒドロニフェジピンの形成に関与する主要な試薬は、シトクロムP450酵素CYP3A4およびCYP3A5です。 これらの酵素は、生理的条件下で酸化プロセスを促進します .
生成される主な生成物: ニフェジピンの酸化から生成される主な生成物は、デヒドロニフェジピンです。 この化合物は、ニフェジピンのコア構造を保持していますが、分子に組み込まれた追加の酸素原子があります .
4. 科学研究への応用
デヒドロニフェジピンは、化学、生物学、医学、および産業の分野における科学研究にいくつかの用途があります。
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C17H16N2O6
- Molecular Weight : 344.32 g/mol
- IUPAC Name : Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
- CAS Number : 67035-22-7
The chemical structure consists of a pyridine ring substituted with two methyl groups and a nitrophenyl group, contributing to its unique properties and biological activities.
Anticancer Activity
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate has been investigated for its potential as an anticancer agent. Research indicates that it can act against drug-resistant tumor cells. A patent (US5216172) outlines its effectiveness when used in combination with other anticancer agents such as vinca alkaloids and anthracyclins. The compound enhances the efficacy of these agents against tumors exhibiting multi-drug resistance .
Cardiovascular Research
This compound is structurally related to nifedipine, a well-known calcium channel blocker used in treating hypertension and angina. Studies have shown that derivatives of this compound exhibit similar pharmacological properties. They may help in regulating vascular smooth muscle contraction and thus have potential applications in cardiovascular therapies .
Synthetic Intermediate
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are synthesized for further modifications to create new compounds with enhanced biological activities .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of human breast cancer cells in vitro. The compound was found to induce apoptosis and cell cycle arrest at specific phases, suggesting its potential as a therapeutic agent against breast cancer .
Case Study 2: Cardiovascular Effects
In experimental models simulating hypertension, this compound exhibited dose-dependent vasodilatory effects. It was shown to decrease blood pressure effectively while maintaining heart rate stability, indicating its potential as a therapeutic option for managing hypertension .
作用機序
デヒドロニフェジピンは、細胞におけるグルコース取り込みを阻害することによってその効果を発揮します。 この作用は、グルコース輸送に関与する特定の分子標的との相互作用によって媒介されます . この化合物の作用機序は、血管平滑筋細胞および心筋細胞の電位依存性L型カルシウムチャネルをブロックするニフェジピンと密接に関連しています . これらの細胞へのカルシウムイオンの流入を防ぐことで、ニフェジピンは末梢動脈血管抵抗を減らし、冠動脈を拡張し、血圧を低下させ、血流を増加させます .
類似の化合物:
独自性: デヒドロニフェジピンは、ニフェジピンの代謝産物であるという点でユニークであり、カルシウムチャネルブロッカーの代謝経路と生物変換に関する洞察を提供しています。 細胞におけるグルコース取り込みを阻害する能力は、他の類似の化合物とは異なり、代謝研究における貴重なツールとなっています .
類似化合物との比較
Nifedipine: The parent compound from which dehydronifedipine is derived.
Nicardipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties to nifedipine.
Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Uniqueness: Dehydronifedipine is unique in that it is a metabolite of nifedipine, providing insights into the metabolic pathways and biotransformation of calcium channel blockers. Its ability to inhibit glucose uptake in cells distinguishes it from other similar compounds, making it a valuable tool in metabolic research .
生物活性
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, commonly known as a derivative of nifedipine, is a compound of significant interest due to its biological activity, particularly in cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16N2O6
- Molecular Weight : 344.32 g/mol
- CAS Number : 67035-22-7
- IUPAC Name : Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
This compound belongs to the class of 1,4-dihydropyridines , which are known for their calcium channel blocking activity. These compounds inhibit the influx of calcium ions () through voltage-gated calcium channels in cardiac and smooth muscle cells. This action leads to:
- Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.
- Reduced Cardiac Workload : Lower myocardial oxygen demand, beneficial in conditions like angina.
Antihypertensive Effects
Research indicates that compounds within this class exhibit strong antihypertensive properties. A study comparing various derivatives demonstrated that asymmetrically substituted derivatives, including this compound, showed superior coronary vasodilation and antihypertensive activity compared to symmetrical counterparts .
Case Studies and Research Findings
- Calcium Antagonistic Activity :
-
Comparative Pharmacological Studies :
- In comparative studies involving various dihydropyridine derivatives, it was noted that the presence of the nitrophenyl group enhances the biological activity of these compounds. The specific compound under discussion was found to have a significant effect on lowering blood pressure in animal models .
- Clinical Implications :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHJQGNGLQJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052347 | |
Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67035-22-7 | |
Record name | Dehydronifedipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67035-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067035227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxidized Nifedipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDRONIFEDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3W8GT1C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | dehydronifedipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of nifedipine?
A1: Nifedipine is primarily metabolized by CYP3A4 to dehydronifedipine. [, , ]
Q2: How does grapefruit juice affect nifedipine pharmacokinetics?
A2: Grapefruit juice significantly increases the bioavailability of nifedipine, likely due to the inhibition of CYP3A4 in the gut wall. This leads to higher plasma concentrations of nifedipine and its metabolite, dehydronifedipine. []
Q3: What is the impact of high-altitude hypoxia on nifedipine pharmacokinetics?
A4: High-altitude hypoxia suppresses CYP3A1 activity, leading to decreased metabolism of nifedipine and increased area under the curve (AUC) and half-life. This suggests that dosage adjustments might be necessary for patients at high altitudes. []
Q4: Does co-administration of Ginkgo biloba leaf extract (GBE) affect nifedipine pharmacokinetics?
A5: While generally not significantly affecting the overall pharmacokinetic parameters of nifedipine or dehydronifedipine, GBE can double the maximal plasma nifedipine concentration in some individuals, potentially leading to increased adverse effects. []
Q5: How does gliclazide impact nifedipine pharmacokinetics?
A6: Gliclazide inhibits CYP3A4, potentially affecting the metabolism of nifedipine and leading to altered pharmacokinetic parameters. Further research is needed to fully understand this interaction. []
Q6: Can capsaicin influence CYP3A4 activity and nifedipine metabolism?
A7: Capsaicin induces CYP3A4 expression, potentially increasing the metabolism of nifedipine to dehydronifedipine. This highlights a possible food-drug interaction that warrants further investigation. []
Q7: What analytical techniques are used to quantify nifedipine and dehydronifedipine?
A8: Various methods exist, including high-performance liquid chromatography (HPLC) [, , , ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ], and gas chromatography []. The choice of method depends on factors such as sensitivity, specificity, and available resources.
Q8: How is dehydronifedipine used in cytochrome P450 research?
A9: Dehydronifedipine is used as a probe substrate for CYP3A4 activity in both in vitro and in vivo studies. By measuring its formation from nifedipine, researchers can assess CYP3A4 activity and evaluate the effects of drugs, herbs, or other factors on this enzyme. [, , , ]
Q9: Has dehydronifedipine been detected in the environment?
A10: Yes, dehydronifedipine, along with nifedipine, has been detected in wastewater effluent and, to a lesser extent, in drinking water sources, highlighting the potential for pharmaceutical contamination of aquatic environments. [, ]
Q10: What is the molecular formula and weight of dehydronifedipine?
A11: The molecular formula of dehydronifedipine is C17H16N2O6, and its molecular weight is 344.32 g/mol. [, ]
Q11: How does the structure of dehydronifedipine differ from nifedipine?
A12: Dehydronifedipine is the aromatized form of nifedipine, meaning the dihydropyridine ring in nifedipine has been oxidized to a pyridine ring in dehydronifedipine. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。